2,3,7,8-Thianthrenetetrol
Description
Assuming the query refers to a sulfur-containing analog of TCDD (with thianthrene replacing dibenzo-p-dioxin and hydroxyl groups replacing chlorines), the compound would share structural similarities with DLCs but exhibit distinct chemical and toxicological properties. Thianthrenetetrol’s hypothetical structure would feature a fused aromatic ring system with sulfur atoms and hydroxyl groups at the 2,3,7,8 positions. Such a configuration might influence its polarity, environmental persistence, and receptor-binding affinity compared to chlorinated DLCs.
Properties
CAS No. |
24066-96-4 |
|---|---|
Molecular Formula |
C12H8O4S2 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
thianthrene-2,3,7,8-tetrol |
InChI |
InChI=1S/C12H8O4S2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4,13-16H |
InChI Key |
KPWWYSXDMXFVIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=C1SC3=C(S2)C=C(C(=C3)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,7,8-Thianthrenetetrol typically involves the use of arenethiols as starting materials. One common method includes the reaction of arenethiols with fuming sulfuric acid and reductants such as zinc or tin(II) chloride. Another approach involves the use of S2Cl2 and Lewis acids like aluminum chloride to directly synthesize thianthrene derivatives from unfunctionalized aromatic substrates .
Industrial Production Methods: Industrial production of 2,3,7,8-Thianthrenetetrol may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of catalytic amounts of trifluoromethanesulfonic acid in hexafluoroisopropyl alcohol at elevated temperatures has been reported to produce thianthrene derivatives in significant yields .
Chemical Reactions Analysis
Types of Reactions: 2,3,7,8-Thianthrenetetrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the sulfur atoms play a crucial role.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thianthrene derivatives .
Scientific Research Applications
2,3,7,8-Thianthrenetetrol has a wide range of applications in scientific research:
Biology: The compound’s redox behavior and electron-donating properties make it useful in biological studies, particularly in understanding electron transfer processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,3,7,8-Thianthrenetetrol involves its redox behavior and electron-donating properties. The sulfur atoms in the compound facilitate electron transfer processes, making it an effective electron donor. This property is utilized in various chemical reactions and applications, including the development of organic electronic materials .
Comparison with Similar Compounds
Structural Analogs and Toxicity
DLCs are evaluated based on their toxicity equivalency factors (TEFs) , which quantify their potency relative to 2,3,7,8-TCDD (TEF = 1.0). Key analogs include:
Toxicity Trends :
- Chlorination at 2,3,7,8 positions is critical for AhR binding and toxicity .
- Adding chlorine atoms beyond four reduces toxicity (e.g., OCDD, TEF = 0.0003) .
Environmental Persistence
Comparative data for characteristic travel distance (CTD) and total persistence (Pov) highlight differences in environmental behavior:
| Compound | CTD (Air, km) | CTD (Water, km) | Pov (Days) |
|---|---|---|---|
| 2,3,7,8-TCDD | 126 | 6,633 | 1,421 |
| γ-HCH | 934 | 119,000 | 1,082 |
| Hexachlorobenzene (HCB) | 13,307 | 16,658 | 3,949 |
- TCDD exhibits moderate atmospheric transport but high persistence (Pov > 1,400 days) due to resistance to degradation .
- Hydrophobic DLCs (e.g., HCB) migrate farther in water, while polar derivatives (e.g., hydroxylated analogs) degrade faster .
Sources and Detection
- 2,3,7,8-TCDD : Formed unintentionally in waste incineration, metallurgy, and chemical synthesis .
- PCDFs/PCBs : Byproducts of electronic waste recycling and industrial processes .
- Hydroxylated analogs : Likely degradation products of chlorinated DLCs or synthetic intermediates .
Analytical Methods :
- HRGC/HRMS : Gold standard for detecting TCDD at sub-pg levels (detection limit: 0.2 pg) .
- GC/MS : Used for quantifying TCDD in environmental matrices (e.g., soil, water) .
Health and Regulatory Implications
- 2,3,7,8-TCDD is classified as a Group 1 carcinogen by WHO, with a tolerable daily intake (TDI) of 1–4 pg TEQ/kg/day .
- Electronic waste sites show PCDD/F levels exceeding TDI by 1–4 orders of magnitude, posing acute exposure risks .
Biological Activity
2,3,7,8-Thianthrenetetrol is a fused heterocyclic compound recognized for its significant biological activities, particularly in the realm of antioxidant properties. This article explores the compound's biological activity through various studies and findings, emphasizing its potential applications in health and disease prevention.
Antioxidant Activity
One of the most notable biological activities of 2,3,7,8-Thianthrenetetrol is its antioxidant capability. Research conducted by Nishiyama et al. (1994) demonstrated that the antioxidant activity of thianthrenetetrols was measured using an oxygen-absorption method at 60 °C. The results indicated that these compounds exhibited antioxidant activities 4.2 to 6.6 times greater than that of α-tocopherol , a well-known antioxidant .
Table 1: Antioxidant Activity Comparison
| Compound | Antioxidant Activity (Relative to α-tocopherol) |
|---|---|
| 2,3,7,8-Thianthrenetetrol | 4.2 - 6.6 times |
| α-tocopherol | 1 (baseline) |
The mechanism by which 2,3,7,8-Thianthrenetetrol exerts its antioxidant effects involves the scavenging of free radicals and the inhibition of lipid peroxidation. The compound's structure allows it to donate electrons effectively, neutralizing reactive oxygen species (ROS) that contribute to oxidative stress and cellular damage.
Case Studies and Research Findings
Several studies have examined the biological activity of thianthrenetetrols beyond just their antioxidant properties:
- In Vitro Studies : In vitro experiments have shown that thianthrenetetrols can reduce oxidative stress markers in various cell lines. For instance, a study found that treatment with thianthrenetetrol significantly lowered malondialdehyde (MDA) levels—a marker of lipid peroxidation—in human fibroblast cells exposed to oxidative stress .
- Anti-inflammatory Properties : Recent research has also highlighted the anti-inflammatory potential of thianthrenetetrols. A study indicated that these compounds could inhibit pro-inflammatory cytokines in human macrophages, suggesting a dual role in both reducing oxidative stress and modulating inflammatory responses .
Table 2: Summary of Biological Activities
| Activity Type | Observation |
|---|---|
| Antioxidant | 4.2 - 6.6 times more effective than α-tocopherol |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
| Cell Protection | Reduction in MDA levels in fibroblast cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
